molecular formula C22H22N4O2 B2851112 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide CAS No. 2034358-33-1

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide

Cat. No.: B2851112
CAS No.: 2034358-33-1
M. Wt: 374.444
InChI Key: CYUJKQAJXBOFNV-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide is a chemical compound with a complex molecular structure. It comprises a cyclopropyl group attached to a pyrimidine ring, which in turn is connected to a phenylamino benzamide. This compound is of interest in various scientific fields due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide typically involves multiple steps:

  • Formation of the Pyrimidine Ring: : This can be achieved via a condensation reaction of appropriate carbonyl compounds with nitrogen-containing reagents under acidic or basic conditions.

  • Cyclopropyl Group Introduction: : The cyclopropyl group can be introduced using cyclopropanation reactions involving diazo compounds and metal catalysts.

  • Phenylamino Benzamide Synthesis: : This step involves forming an amide bond between a phenylamine and a benzoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic steps mentioned above, optimizing reaction conditions for high yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound may undergo oxidation reactions, especially at the cyclopropyl group or the phenyl ring, using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions could be performed on the pyrimidine ring or amide groups using hydrogen gas and catalysts like palladium or nickel.

  • Substitution: : Substitution reactions could occur at the phenyl ring or pyrimidine ring, involving electrophilic or nucleophilic reagents.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Hydrogen gas with palladium or nickel catalysts.

  • Substituting Agents: : Halogens, nitro groups, or sulfonyl groups under appropriate conditions.

Major Products

The major products depend on the specific reaction conditions but can include oxidized, reduced, or substituted derivatives of the original compound, each with potentially different properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a starting material or intermediate in the synthesis of more complex molecules, particularly in the development of new drugs or materials.

Biology

In biology, it can serve as a probe to study various biochemical pathways and interactions, particularly those involving pyrimidine derivatives.

Medicine

Medically, it may have potential as a therapeutic agent due to its unique structural properties, which could be tailored to interact with specific biological targets.

Industry

In industry, it could be used in the production of materials with specific desired properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide exerts its effects would depend on its specific application. Generally, its molecular targets could include enzymes, receptors, or other proteins, and its pathways may involve modulation of biochemical reactions or signaling pathways.

Comparison with Similar Compounds

Comparison

Compared to other compounds with similar structural motifs, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide stands out due to its unique combination of a cyclopropyl group, pyrimidine ring, and phenylamino benzamide structure. This unique combination can confer specific reactivity and interaction properties not found in similar compounds.

List of Similar Compounds

  • N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(methylamino)benzamide

  • N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide

  • N-(2-(4-cyclopropyl-6-hydroxy-pyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide

Properties

IUPAC Name

2-anilino-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-21-14-20(16-10-11-16)24-15-26(21)13-12-23-22(28)18-8-4-5-9-19(18)25-17-6-2-1-3-7-17/h1-9,14-16,25H,10-13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUJKQAJXBOFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=CC=C3NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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